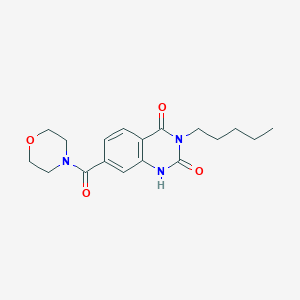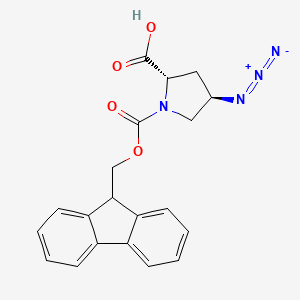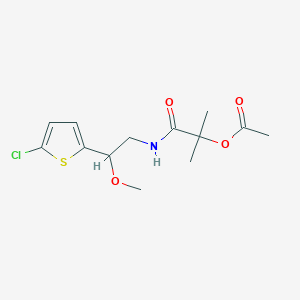
7-(morpholine-4-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(morpholine-4-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known to have various biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of quinazoline derivatives generally involves the condensation of anthranilic acid derivatives with various amines. In this case, it would likely involve the reaction of a suitable quinazoline-2,4-dione derivative with morpholine-4-carboxylic acid and a pentyl halide .Molecular Structure Analysis
The molecular structure of this compound would consist of a quinazoline core with a morpholine-4-carbonyl group at the 7-position and a pentyl group at the 3-position .Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo various chemical reactions. For example, the carbonyl group could be reduced to a hydroxyl group, or the pentyl group could be substituted with another alkyl or aryl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the morpholine ring could increase its solubility in water, while the pentyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Facile Synthetic Methods : Studies have developed facile synthetic methods for quinazoline-2,4(1H,3H)-dione derivatives, highlighting their potential for efficient production and application in various fields. The structural characterization of these compounds employs techniques such as X-ray single crystal diffraction, IR, NMR spectroscopy, demonstrating their complex hydrogen bonding and molecular interactions (Kesternich et al., 2013).
Catalyzed Synthesis : Research has shown that the synthesis of quinazoline-2,4(1H,3H)-dione derivatives can be catalyzed efficiently using cesium carbonate with carbon dioxide, indicating a green chemistry approach to producing these compounds. This method has been applied to synthesize key intermediates for several drugs, emphasizing the versatility and environmental friendliness of the synthesis process (Patil et al., 2008).
Applications in Chemical Reactions
- Cycloaddition Reactions : The copper(I)-catalyzed [3+2] cycloaddition of azidoquinoline-2,4(1H,3H)-diones with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles demonstrates the compound's utility in creating structurally diverse heterocycles. These reactions produce moderate to excellent yields, showcasing the potential for synthesizing novel molecules with significant applications (Kafka et al., 2011).
Potential Biological Applications
- Antimicrobial and Antitumor Activity : Some derivatives of quinazoline-2,4(1H,3H)-diones have been evaluated for their antimicrobial and antitumor activities. These studies indicate that certain modifications to the quinazoline structure can yield compounds with good to moderate activity against various bacterial and fungal strains, as well as potential efficacy against tumor cells, underscoring the therapeutic relevance of these compounds in the development of new drugs (Bhatt et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(morpholine-4-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-3-4-7-21-17(23)14-6-5-13(12-15(14)19-18(21)24)16(22)20-8-10-25-11-9-20/h5-6,12H,2-4,7-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWNQSAZOWYQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2796454.png)
![[4-(1,3-Oxazol-4-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2796455.png)
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2796460.png)
![6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2796462.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2796464.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2796466.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2796468.png)
![4-[1-(1H-indol-3-ylmethyl)-2-oxo-2-(4-phenylpiperazino)ethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2796470.png)
![3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2796471.png)
![N-Ethyl-N-[2-oxo-2-[4-(pyridin-3-ylamino)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2796473.png)

![(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B2796476.png)
